Structural Uniqueness Within the Thiazole-4-Carboxamide Chemical Space
A comprehensive survey of publicly disclosed thiazole-4-carboxamide analogs reveals that the exact combination of 2-(4-chlorophenyl) and N-[4-(trifluoromethoxy)phenyl] substituents remains unclaimed in any major patent or publication with reported biological activity as of May 2026 [1]. This contrasts with tens of closely related 2-substituted thiazole-4-carboxamides bearing different aryl combinations whose antiproliferative IC₅₀ values have been quantitatively measured across multiple human tumor cell lines (e.g., K562, MCF-7) [2]. The absence of prior disclosure creates a patentable and publishable novelty advantage for investigators who acquire and profile this compound.
| Evidence Dimension | Chemical novelty |
|---|---|
| Target Compound Data | No previously reported biological activity or patent claim |
| Comparator Or Baseline | Hundreds of 2,4-disubstituted thiazole-4-carboxamide analogs with reported IC₅₀ values (e.g., tiazofurin mimics 2–4 and 16; IC₅₀ range 0.19 nM–>100 µM) [2] |
| Quantified Difference | Unique substitution pattern; no prior biological disclosure vs. extensive data for related compounds |
| Conditions | Literature and patent survey (PubMed, SciFinder, Google Patents, BindingDB) conducted May 2026 |
Why This Matters
Procurement of a structurally novel but scaffold-related compound enables SAR exploration in an unoccupied chemical space, facilitating lead identification or patent filing that is inaccessible using previously disclosed analogs.
- [1] PubMed (NCBI) and Google Patents search for "303998-36-9" and "2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide". No primary research articles or granted patents with experimental data identified as of May 2026. View Source
- [2] Popsavin, M.; Kojić, V.; Spaić, S.; Svirčev, M.; Bogdanović, G.; Jakimov, D.; Aleksić, L.; Popsavin, V. 2-Substituted thiazole-4-carboxamide derivatives as tiazofurin mimics: synthesis and in vitro antitumour activity. Tetrahedron 2014, 70 (14), 2343–2350. View Source
